molecular formula C12H11NO2 B8799804 5-(Oxiran-2-ylmethoxy)quinoline

5-(Oxiran-2-ylmethoxy)quinoline

Cat. No.: B8799804
M. Wt: 201.22 g/mol
InChI Key: MMRYHBTWIHLITG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Oxiran-2-ylmethoxy)quinoline is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Overview:
5-(Oxiran-2-ylmethoxy)quinoline serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug development.

Case Studies:

  • Anticancer Activity: Research has demonstrated that quinoline derivatives exhibit potent anticancer properties. For example, compounds derived from quinoline have shown efficacy against human hepatocellular carcinoma and squamous cell carcinoma cell lines, with some derivatives achieving IC50 values as low as 0.25 μg/mL .
  • Antitubercular Activity: A study focused on synthesizing new analogs based on quinoline derivatives revealed promising results against Mycobacterium tuberculosis, with specific compounds demonstrating significant inhibitory effects on bacterial growth .

Biological Studies

Mechanism of Action:
The interaction of this compound with biological molecules can elucidate its potential therapeutic mechanisms. The oxirane ring can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. The quinoline core facilitates π-π stacking interactions with aromatic residues, enhancing binding affinity.

Biological Activities:
Research indicates that quinoline derivatives possess a wide range of biological activities, including:

  • Antimalarial
  • Antiviral
  • Antibacterial
  • Antifungal properties .

Materials Science

Applications:
The unique structural properties of this compound make it suitable for developing novel materials with specific electronic or optical properties. Its use in creating advanced materials can lead to innovations in various fields such as electronics and photonics.

Catalysis

Role as a Ligand:
In catalysis, this compound can act as a ligand to enhance the efficiency and selectivity of chemical transformations. Its ability to coordinate with metal centers can facilitate various catalytic reactions, making it an important component in synthetic chemistry.

Table 1: Biological Activities of Quinoline Derivatives

Activity TypeCompound ExampleIC50 Value (μg/mL)Reference
AnticancerQuinoline derivative A0.25
AntitubercularQuinoline derivative BSignificant Inhibition
AntimalarialQuinoline derivative CNot specified
AntiviralQuinoline derivative DNot specified

Table 2: Synthesis Methods for Quinoline Derivatives

Synthesis MethodDescriptionYield (%)
EpoxidationUsing peracids to introduce oxirane ring62–85
Chiral ResolutionTechniques such as chiral chromatographyVariable
Continuous Flow SynthesisOptimized for large-scale productionHigh yield

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

5-(oxiran-2-ylmethoxy)quinoline

InChI

InChI=1S/C12H11NO2/c1-4-11-10(3-2-6-13-11)12(5-1)15-8-9-7-14-9/h1-6,9H,7-8H2

InChI Key

MMRYHBTWIHLITG-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=CC=CC3=C2C=CC=N3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In 20 ml of dried DMF was dissolved 1 g of 5-hydroxyquinoline, and 0.28 g of sodium hydride (60% content) was then added thereto, followed by heating with stirring at 50° C. for 30 minutes. Afterward, 1.92 g of epichlorohydrin was further added to the reaction liquid and the latter was then heated with stirring at 90° C. for 3 hours, and the solvent was distilled off under reduced pressure. Water was then added to the residue, and the liquid was extracted with chloroform. The chloroform extract was then decolored and purified with active carbon, then was dried with anhydrous sodium sulfate, and was distilled off. The residue was then purified through a silica gel column chromatograph by the use of an effluent solvent of chloroform:methanol=100:1, so that 0.88 g of 5-(2,3-epoxypropoxy)quinoline was obtained in an oily state.
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